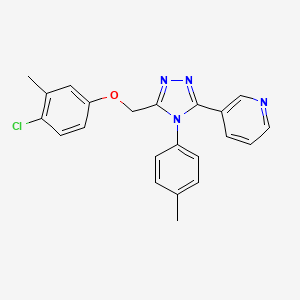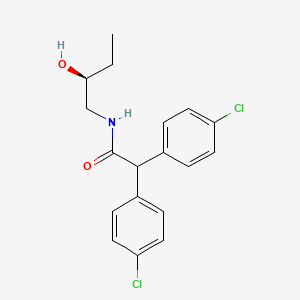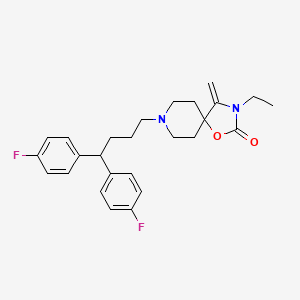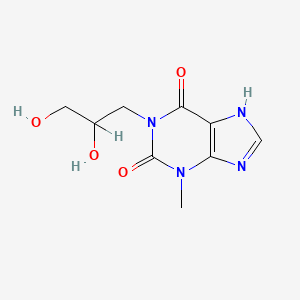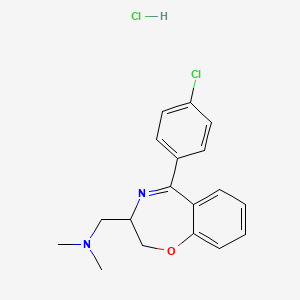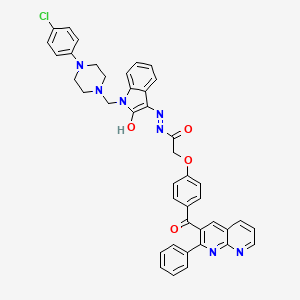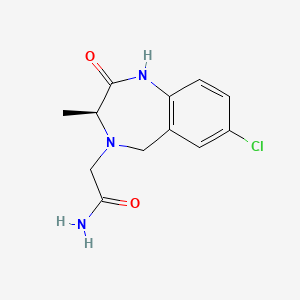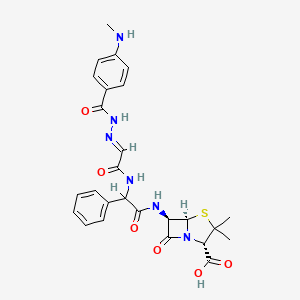
Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-3’-hydroxymethyl guanosine is a synthetic nucleoside analog that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to guanosine but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which are replaced by hydrogen atoms. This modification imparts unique properties to the compound, making it a valuable tool in antiviral research and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine typically involves the following steps:
Starting Material: The synthesis begins with guanosine as the starting material.
Protection: The hydroxyl groups of guanosine are protected using appropriate protecting groups to prevent unwanted reactions.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation process, often involving radical reactions with reagents like tributyltin hydride.
Deprotection: The protecting groups are removed to yield the final product, 2’,3’-Dideoxy-3’-hydroxymethyl guanosine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 2’,3’-Dideoxy-3’-hydroxymethyl guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
科学的研究の応用
2’,3’-Dideoxy-3’-hydroxymethyl guanosine has a wide range of scientific research applications:
Antiviral Research: It is used as an inhibitor of viral reverse transcriptase, making it valuable in the study of viral replication and the development of antiviral drugs.
Genetic Studies: The compound is used in genetic research to study the effects of nucleoside analogs on DNA and RNA synthesis.
Cancer Research: Its ability to interfere with nucleic acid synthesis makes it a potential candidate for cancer treatment.
Biochemical Studies: The compound is used to investigate the mechanisms of nucleic acid polymerases and other enzymes involved in nucleic acid metabolism.
作用機序
The mechanism of action of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine involves its incorporation into growing DNA or RNA chains during nucleic acid synthesis. Once incorporated, the absence of the 3’ hydroxyl group prevents further elongation of the nucleic acid chain, effectively terminating synthesis. This mechanism is particularly effective against viral reverse transcriptase, making the compound a potent antiviral agent .
類似化合物との比較
2’,3’-Dideoxyadenosine: Another nucleoside analog with similar antiviral properties.
2’,3’-Dideoxycytidine: Used in antiviral research and has similar mechanisms of action.
2’,3’-Dideoxyinosine: Known for its use in antiviral therapy.
Uniqueness: 2’,3’-Dideoxy-3’-hydroxymethyl guanosine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to terminate nucleic acid synthesis without the 3’ hydroxyl group makes it particularly effective in inhibiting viral replication .
特性
CAS番号 |
133713-61-8 |
|---|---|
分子式 |
C11H15N5O4 |
分子量 |
281.27 g/mol |
IUPAC名 |
2-amino-9-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(3-18)20-7/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 |
InChIキー |
ZNUYNHNZXDVSQO-FSDSQADBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



